Daptomycin

Description

Properties

IUPAC Name |

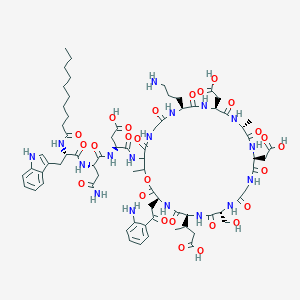

(3S)-3-[[(2R)-4-amino-2-[[(2S)-2-(decanoylamino)-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-[[(3S,6S,9R,15S,18R,21S,24S,30S,31R)-3-[2-(2-aminophenyl)-2-oxoethyl]-24-(3-aminopropyl)-15,21-bis(carboxymethyl)-6-[(2R)-1-carboxypropan-2-yl]-9-(hydroxymethyl)-18,31-dimethyl-2,5,8,11,14,17,20,23,26,29-decaoxo-1-oxa-4,7,10,13,16,19,22,25,28-nonazacyclohentriacont-30-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H101N17O26/c1-5-6-7-8-9-10-11-22-53(93)81-44(25-38-31-76-42-20-15-13-17-39(38)42)66(108)84-45(27-52(75)92)67(109)86-48(30-59(102)103)68(110)89-61-37(4)115-72(114)49(26-51(91)40-18-12-14-19-41(40)74)87-71(113)60(35(2)24-56(96)97)88-69(111)50(34-90)82-55(95)32-77-63(105)46(28-57(98)99)83-62(104)36(3)79-65(107)47(29-58(100)101)85-64(106)43(21-16-23-73)80-54(94)33-78-70(61)112/h12-15,17-20,31,35-37,43-50,60-61,76,90H,5-11,16,21-30,32-34,73-74H2,1-4H3,(H2,75,92)(H,77,105)(H,78,112)(H,79,107)(H,80,94)(H,81,93)(H,82,95)(H,83,104)(H,84,108)(H,85,106)(H,86,109)(H,87,113)(H,88,111)(H,89,110)(H,96,97)(H,98,99)(H,100,101)(H,102,103)/t35-,36-,37-,43+,44+,45-,46+,47+,48+,49+,50-,60+,61+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAKLVKFURWEDJ-QCMAZARJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC3C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)C(C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]3[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC3=O)CCCN)CC(=O)O)C)CC(=O)O)CO)[C@H](C)CC(=O)O)CC(=O)C4=CC=CC=C4N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H101N17O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041009 | |

| Record name | Daptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1620.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103060-53-3 | |

| Record name | Daptomycin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103060533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Daptomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00080 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Daptomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Daptomycin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPTOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWQ5N31VKK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Calcium-Dependent Symphony of Daptomycin: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide dissects the intricate, calcium-dependent mechanism of daptomycin, a last-resort cyclic lipopeptide antibiotic highly effective against Gram-positive pathogens. Understanding this mechanism at a molecular level is paramount for combating emerging resistance and developing novel antimicrobial strategies.

The Pivotal Role of Calcium: Initiating the Attack

This compound's bactericidal activity is fundamentally reliant on the presence of physiological concentrations of calcium ions. In the absence of calcium, this compound exhibits negligible antimicrobial effect. The interaction with calcium induces a critical conformational change in the this compound molecule, transitioning it from an inactive to an active, membrane-competent state. This calcium-daptomycin complex possesses a net positive charge, facilitating its initial electrostatic attraction to the negatively charged bacterial cell membrane.

Studies have suggested a two-step calcium binding process, where the initial binding of one calcium ion promotes membrane association, and the binding of a second ion leads to a more profound insertion and tighter association with the membrane.[1]

The Target: Phosphatidylglycerol-Rich Membranes

This compound exhibits a remarkable selectivity for the cell membranes of Gram-positive bacteria. This specificity is primarily attributed to the high concentration of anionic phospholipids, particularly phosphatidylglycerol (PG), in these membranes.[2][3] The calcium-daptomycin complex specifically recognizes and binds to PG headgroups.[4][5] This interaction is not merely an electrostatic attraction; it is a highly specific molecular recognition event that is crucial for the subsequent steps of this compound's action. The formation of a stable ternary complex between this compound, calcium, and PG is a key initiating event.[6][7]

A Multi-Step Assault on the Bacterial Membrane

The interaction of the activated this compound-calcium complex with the bacterial membrane is a dynamic, multi-stage process:

Stage 1: Reversible Binding and Insertion: The initial interaction is a rapid and reversible binding of the complex to the membrane surface.[6][7] This is followed by the insertion of this compound's lipophilic decanoyl tail into the lipid bilayer, anchoring the molecule to the membrane.[8][9]

Stage 2: Oligomerization and Pore Formation: Once anchored, this compound molecules undergo a calcium-dependent oligomerization on the membrane surface, forming micellar aggregates or channel-like structures.[8][10][11] The precise stoichiometry of these oligomers is still under investigation but is believed to be a critical step in disrupting membrane integrity.

Stage 3: Membrane Depolarization and Ion Leakage: The formation of these oligomeric structures leads to a catastrophic disruption of the bacterial cell membrane's integrity. This results in the formation of pores or ion channels, leading to a rapid and uncontrolled efflux of intracellular potassium ions.[8][12] The loss of this crucial ion gradient causes a swift depolarization of the cell membrane.[12][13][14]

Stage 4: Cessation of Macromolecular Synthesis and Cell Death: The dissipation of the membrane potential has profound and immediate consequences for the bacterial cell. Essential cellular processes that are dependent on a polarized membrane, such as the synthesis of DNA, RNA, and proteins, are abruptly halted.[8][15] This cascade of events ultimately leads to bacterial cell death.

Quantitative Insights into this compound's Activity

The following tables summarize key quantitative data from various studies, illustrating the calcium-dependency and membrane-disrupting effects of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria in the Presence of Varying Calcium Concentrations

| Organism | Calcium Concentration (mg/L) | This compound MIC (µg/mL) | Reference |

| Staphylococcus aureus | 25 | 0.5 | [16] |

| Staphylococcus aureus | 50 | 0.5 | [16] |

| Enterococcus faecalis | 25 | 2.0 | [17] |

| Enterococcus faecalis | 50 | 1.0 | [16][17] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 50 | 0.125 - 4.0 | [18] |

| Vancomycin-resistant Enterococcus faecium (VREF) | 50 | 0.125 - 4.0 | [18] |

Table 2: Binding Affinity of this compound for Phospholipids

| Phospholipid | Dissociation Constant (KD) | Experimental Conditions | Reference |

| 1,2-dimyristoyl-sn-glycero-3-phosphorylglycerol (DMPG) | 7.2 × 10-15 M2 (for 1:2 Dap:DMPG complex) | In the presence of 1.67 mM CaCl2 | [19] |

| Cardiolipin-containing Large Unilamellar Vesicles (LUVs) | 26.23 ± 1.35 µM | In the presence of calcium | [5] |

Key Experimental Protocols

The elucidation of this compound's mechanism has been made possible through a variety of sophisticated biophysical and microbiological techniques. Detailed methodologies for key experiments are outlined below.

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

Objective: To quantify the binding affinity (KD) of this compound to phospholipid vesicles.

Methodology:

-

Prepare Large Unilamellar Vesicles (LUVs) composed of the desired phospholipid (e.g., DOPG, cardiolipin) by extrusion.

-

Degas all solutions (this compound, LUVs, and buffer) prior to titration to prevent bubble formation.

-

Load the ITC sample cell with a solution of this compound (typically in the low micromolar range) in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM CaCl2, pH 7.4).

-

Fill the injection syringe with a suspension of LUVs (in the millimolar range) in the same buffer.

-

Perform a series of injections of the LUV suspension into the this compound solution while monitoring the heat change.

-

A control titration of LUVs into buffer should be performed to account for the heat of dilution.

-

Analyze the resulting thermogram by fitting the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).[4][5]

Membrane Depolarization Assay using a Potential-Sensitive Dye

Objective: To monitor the change in bacterial membrane potential upon exposure to this compound.

Methodology:

-

Grow the bacterial strain of interest (e.g., Staphylococcus aureus) to the mid-logarithmic phase.

-

Wash and resuspend the bacterial cells in a suitable buffer (e.g., HEPES-glucose).

-

Add a membrane potential-sensitive fluorescent probe, such as DiSC3(5), to the cell suspension and allow it to equilibrate. The fluorescence of this dye is quenched upon partitioning into a polarized membrane.

-

Measure the baseline fluorescence using a fluorometer (excitation ~622 nm, emission ~670 nm).

-

Add this compound (at the desired concentration) and calcium to the cell suspension.

-

Continuously monitor the fluorescence intensity over time. An increase in fluorescence indicates the release of the dye from the membrane, signifying membrane depolarization.

-

Positive controls, such as the ionophore gramicidin, can be used to induce complete depolarization.[12][20]

Liposome Leakage Assay

Objective: To assess the ability of this compound to induce the leakage of encapsulated contents from liposomes.

Methodology:

-

Prepare liposomes (e.g., from a mixture of PC and PG) encapsulating a fluorescent dye, such as calcein, at a self-quenching concentration.

-

Remove the unencapsulated dye by size-exclusion chromatography or dialysis.

-

Add the dye-loaded liposomes to a cuvette containing a suitable buffer with calcium.

-

Measure the baseline fluorescence.

-

Add this compound to the cuvette and monitor the increase in fluorescence over time.

-

Leakage of the dye from the liposomes results in its dilution and a corresponding increase in fluorescence.

-

The rate of leakage can be quantified and compared under different conditions (e.g., varying this compound or calcium concentrations). Complete leakage can be induced by adding a detergent like Triton X-100 to determine the maximum fluorescence.[21][22]

Visualizing the Mechanism: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows described in this guide.

Conclusion

The calcium-dependent mechanism of this compound is a sophisticated and multi-faceted process that highlights a unique strategy for antibacterial action. By targeting the bacterial cell membrane in a manner contingent on both calcium and specific phospholipids, this compound effectively disrupts a fundamental component of bacterial viability. A thorough understanding of these molecular interactions is essential for the continued clinical utility of this compound, for overcoming resistance mechanisms, and for the rational design of new membrane-active antibiotics.

References

- 1. Two successive calcium-dependent transitions mediate membrane binding and oligomerization of this compound and the related antibiotic A54145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 7. biorxiv.org [biorxiv.org]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. uwspace.uwaterloo.ca [uwspace.uwaterloo.ca]

- 11. researchgate.net [researchgate.net]

- 12. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound disrupts membrane potential in growing Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Activities of this compound against 2,789 Clinical Isolates from 11 North American Medical Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound Dose-Effect Relationship against Resistant Gram-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound forms a stable complex with phosphatidylglycerol for selective uptake to bacterial membrane [elifesciences.org]

- 20. researchgate.net [researchgate.net]

- 21. Preparation and characterization of flexible nanoliposomes loaded with this compound, a novel antibiotic, for topical skin therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound Liposomes Exhibit Enhanced Activity against Staphylococci Biofilms Compared to Free Drug - PMC [pmc.ncbi.nlm.nih.gov]

Daptomycin's Interaction with Bacterial Membrane Phospholipids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Daptomycin is a cyclic lipopeptide antibiotic with potent bactericidal activity against a range of Gram-positive pathogens. Its unique mechanism of action, which involves the disruption of bacterial cell membrane function, is critically dependent on its interaction with specific membrane phospholipids in the presence of calcium ions. This technical guide provides an in-depth exploration of the molecular interactions between this compound and bacterial membrane phospholipids. It details the pivotal role of phosphatidylglycerol (PG) in the calcium-dependent binding of this compound, the subsequent oligomerization and pore formation, leading to membrane depolarization and cell death. This document summarizes key quantitative data, provides detailed experimental methodologies, and presents visual representations of the underlying molecular pathways to serve as a comprehensive resource for researchers in the field of antibiotic development and bacterial membrane biology.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This compound represents a critical therapeutic option, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its efficacy stems from a distinct mechanism that targets the bacterial cell membrane, a structure vital for bacterial survival.[1] Understanding the intricacies of this compound's interaction with this barrier is paramount for optimizing its clinical use and for the development of novel membrane-active antibiotics.

This guide will dissect the multi-step process of this compound's action, beginning with its initial, calcium-mediated attraction to the bacterial membrane, followed by its specific recognition of phosphatidylglycerol, and culminating in the disruption of membrane integrity.

The Critical Role of Calcium and Phosphatidylglycerol

This compound's activity is contingent upon the presence of physiological concentrations of calcium ions and the anionic phospholipid, phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[2][3]

Calcium-Dependent Conformational Change

In the presence of calcium, this compound undergoes a conformational change that facilitates its interaction with the bacterial membrane.[4] This change is crucial for the proper orientation of the molecule for membrane insertion. While this compound can bind calcium in solution, this binding is significantly enhanced in the presence of PG-containing membranes, suggesting a cooperative mechanism involving all three components: this compound, Ca²⁺, and PG.[5]

Specificity for Phosphatidylglycerol

This compound exhibits a clear binding preference for PG over other phospholipids.[5] This specificity is a key determinant of its selective toxicity towards bacteria, as PG is more abundant in bacterial membranes compared to mammalian cell membranes.[6] The interaction is primarily driven by the phosphoglycerol headgroup.[5]

Quantitative Analysis of this compound-Phospholipid Interactions

The affinity of this compound for various phospholipids has been quantified using techniques such as Isothermal Titration Calorimetry (ITC). These studies provide valuable insights into the thermodynamics of the binding events.

| Phospholipid | Dissociation Constant (K D ) (μM) | Experimental Conditions | Reference |

| Dioleoylphosphatidylglycerol (DOPG) | 1.7 ± 0.08 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |

| Cardiolipin | 26.23 ± 1.35 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |

| Dioleoylphosphatidylserine (DOPS) | 97.00 ± 19.71 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |

| Dioleoylphosphatidylpropanol (DOP-propanol) | 90.00 ± 1.90 | 25 mol % phospholipid in DOPC LUVs, 5 mM CaCl₂, 20 mM HEPES, 150 mM NaCl, pH 7.4 | [5] |

Table 1: Dissociation constants of this compound for various phospholipids as determined by Isothermal Titration Calorimetry.

Mechanism of Action: From Binding to Membrane Disruption

The bactericidal activity of this compound is a multi-step process that culminates in the loss of membrane potential and cell death.

This compound-PG Complex Formation and Oligomerization

Upon binding to PG in a calcium-dependent manner, this compound molecules oligomerize within the bacterial membrane.[4] This oligomerization is a critical step for the subsequent disruption of the membrane.[7] The stoichiometry of these oligomers is thought to be approximately 6-8 subunits.[8]

Pore Formation and Membrane Depolarization

The this compound oligomers are believed to form ion-conducting channels or pores in the bacterial membrane.[2][4] This leads to an efflux of intracellular ions, particularly potassium, which causes a rapid depolarization of the membrane potential.[9][10] The dissipation of the membrane potential is a key event that correlates with the bactericidal activity of this compound.[9]

Inhibition of Cellular Processes

The loss of membrane potential disrupts essential cellular processes that are dependent on the electrochemical gradient across the membrane. This includes the inhibition of DNA, RNA, and protein synthesis, ultimately leading to bacterial cell death.[4][11]

Visualizing the Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's mechanism of action.

Caption: Isothermal Titration Calorimetry workflow.

Caption: Membrane depolarization assay workflow.

Experimental Protocols

Isothermal Titration Calorimetry (ITC) for this compound-Lipid Binding

This protocol is adapted from studies quantifying the binding of this compound to phospholipid vesicles.[5]

a. Materials:

-

This compound

-

Phospholipids (e.g., DOPG, Cardiolipin, DOPS, DOPC)

-

Buffer: 20 mM HEPES, 150 mM NaCl, 5 mM CaCl₂, pH 7.4

-

MicroCal PEAQ-ITC or similar instrument

b. Large Unilamellar Vesicle (LUV) Preparation:

-

Prepare phospholipid stock solutions in chloroform.

-

Mix appropriate volumes of stock solutions to achieve the desired molar ratio (e.g., 25 mol% target phospholipid, 75 mol% DOPC).

-

Evaporate the organic solvent under a stream of nitrogen to form a thin lipid film.

-

Hydrate the lipid film with the assay buffer.

-

Homogenize the suspension by at least 5 freeze-thaw cycles to produce multilamellar vesicles.

-

Extrude the vesicle suspension through a polycarbonate membrane (e.g., 100 nm pore size) to form LUVs.

c. ITC Measurement:

-

Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).

-

Load the this compound solution (e.g., 50 µM) into the sample cell.

-

Load the LUV suspension (e.g., 10 mM) into the titration syringe.

-

Perform an initial injection of a small volume (e.g., 0.3 µL) followed by a series of larger, spaced injections (e.g., 25 injections of 1.5 µL).

-

Record the heat change associated with each injection.

d. Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Plot the heat change against the molar ratio of lipid to this compound.

-

Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine the dissociation constant (K D ), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (N).

Membrane Depolarization Assay using DiSC₃(5)

This protocol is based on methods used to measure changes in bacterial membrane potential.[9][10]

a. Materials:

-

Bacterial strain of interest (e.g., Staphylococcus aureus)

-

Growth medium (e.g., Mueller-Hinton Broth with calcium supplementation - MHBc)

-

DiSC₃(5) (3,3'-dipropylthiadicarbocyanine iodide) fluorescent dye

-

This compound

-

Fluorimeter with temperature control

b. Procedure:

-

Grow the bacterial culture to the mid-exponential phase (e.g., OD₆₀₀ of 0.2-0.3).

-

Transfer an aliquot of the cell suspension to a fluorimeter cuvette and equilibrate to 37°C.

-

Add DiSC₃(5) to a final concentration of 100 nM and incubate for approximately 5 minutes to allow the dye to partition into the polarized bacterial membranes, resulting in fluorescence quenching.

-

Record the baseline fluorescence for a short period (e.g., 30 seconds).

-

Add this compound at the desired concentration (e.g., 5 µg/mL).

-

Continuously monitor the fluorescence emission (excitation at ~622 nm, emission at ~670 nm) over time.

c. Data Interpretation:

-

An increase in fluorescence intensity indicates the release of the DiSC₃(5) dye from the bacterial membrane into the aqueous environment, which is a direct consequence of membrane depolarization. The rate and magnitude of the fluorescence increase are proportional to the rate and extent of depolarization.

Potassium Efflux Assay

This protocol measures the release of intracellular potassium, a hallmark of this compound-induced membrane damage.[10]

a. Materials:

-

Bacterial strain of interest

-

HEPES-glucose buffer

-

Potassium-sensitive fluorescent probe (e.g., PBFI - potassium-binding benzofuran isophthalate)

-

This compound

-

CaCl₂

-

Fluorimeter

b. Procedure:

-

Wash and resuspend mid-exponential phase bacterial cells in HEPES-glucose buffer.

-

Add the potassium-sensitive probe PBFI (e.g., 1 µM) to the cell suspension.

-

Record the baseline fluorescence.

-

Add this compound (e.g., 5 µg/mL) in the presence of CaCl₂ (e.g., 1 mM).

-

Monitor the change in fluorescence over time.

c. Data Interpretation:

-

An increase in PBFI fluorescence indicates a rise in the extracellular potassium concentration due to leakage from the bacterial cells.

Conclusion

This compound's interaction with bacterial membrane phospholipids is a complex and highly specific process that is fundamental to its potent bactericidal activity. The calcium-dependent binding to phosphatidylglycerol, subsequent oligomerization, and the formation of ion-conducting channels that lead to membrane depolarization represent a unique mechanism of action among clinically available antibiotics. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers seeking to further elucidate the molecular details of this interaction, to understand the mechanisms of this compound resistance, and to guide the development of the next generation of membrane-targeting antimicrobials. A thorough understanding of these fundamental processes is essential for leveraging the full therapeutic potential of this compound and for staying ahead in the ongoing battle against antibiotic resistance.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oligomerization of this compound on membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Correlation of this compound Bactericidal Activity and Membrane Depolarization in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estimation of the subunit stoichiometry of the membrane-associated this compound oligomer by FRET [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols for In Vitro Models Studying Daptomycin Efficacy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for various in vitro models used to evaluate the efficacy of daptomycin, a cyclic lipopeptide antibiotic with potent activity against Gram-positive bacteria.[1][2][3]

Introduction to this compound

This compound exhibits a unique, calcium-dependent mechanism of action that involves the disruption of the bacterial cell membrane's integrity, leading to rapid depolarization and cell death.[2][4] It is a critical therapeutic option for treating infections caused by multidrug-resistant organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[1][5] Accurate and reproducible in vitro models are essential for understanding its antimicrobial activity, optimizing dosing strategies, and overcoming potential resistance mechanisms.

Key In Vitro Models for this compound Efficacy

Several in vitro models are routinely employed to assess the efficacy of this compound. These include:

-

Minimum Inhibitory Concentration (MIC) Testing: Determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Time-Kill Assays: Evaluate the bactericidal activity of this compound over time.

-

Biofilm Models: Assess the effectiveness of this compound against bacteria growing in a biofilm, which can be more resistant to antibiotics.

-

In Vitro Pharmacodynamic Models: Simulate human pharmacokinetic profiles of this compound to study its efficacy under clinically relevant conditions.

Section 1: Minimum Inhibitory Concentration (MIC) Testing

MIC testing is a fundamental method for determining the susceptibility of a bacterial isolate to an antimicrobial agent. For this compound, it is crucial to supplement the growth medium with physiological levels of calcium, as its activity is calcium-dependent.[6][7]

Data Presentation: this compound MIC Values

The following table summarizes typical this compound MIC ranges for various Gram-positive organisms.

| Organism | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.12 - 1 | 0.25 | 0.25 | [6] |

| Staphylococcus aureus (MRSA) | 0.12 - 1 | 0.5 | 0.5 | [6][8] |

| Enterococcus faecalis | ≤0.015 - 4 | - | - | [6] |

| Enterococcus faecium | ≤0.015 - 4 | - | - | [6] |

| Vancomycin-Intermediate S. aureus (VISA) | - | - | - | [9] |

| Vancomycin-Resistant Enterococci (VRE) | - | - | - | [9] |

Note: MIC values can vary depending on the specific strain and testing methodology.

Experimental Protocol: Broth Microdilution for this compound MIC

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Calcium Chloride (CaCl2) solution

-

96-well microtiter plates

-

Bacterial inoculum equivalent to a 0.5 McFarland standard

-

Incubator (35°C)

-

Microplate reader or visual inspection mirror

Procedure:

-

Medium Preparation: Prepare CAMHB and supplement it with CaCl2 to achieve a final physiological concentration of 50 µg/mL calcium.[6][7]

-

This compound Stock Solution: Prepare a stock solution of this compound and perform serial twofold dilutions in the calcium-supplemented CAMHB in the microtiter plate.

-

Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth, adjusted to the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 108 CFU/mL. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.[7]

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

-

Incubation: Incubate the plates at 35°C for 16-20 hours in ambient air.

-

Reading Results: Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth. This can be done visually or with a microplate reader.

Diagram: MIC Determination Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Section 2: Time-Kill Assays

Time-kill assays provide insights into the bactericidal or bacteriostatic nature of an antibiotic by measuring the rate of bacterial killing over time. This compound typically exhibits rapid, concentration-dependent bactericidal activity.[10][11]

Data Presentation: this compound Time-Kill Kinetics

The following table summarizes the bactericidal activity of this compound against S. aureus.

| Organism | This compound Concentration | Time to 99.9% Kill (T99.9) | Reference(s) |

| S. aureus (MSSA & MRSA) | 4, 6, 8 mg/kg simulated doses | As early as 1 hour | [12] |

| S. aureus (following vancomycin exposure) | 6 mg/kg simulated dose | ~6.6 hours | [13] |

| Stationary-phase MRSA | 20 µg/mL (32x MIC) | 4-6 hours | [10] |

Experimental Protocol: this compound Time-Kill Assay

Materials:

-

Calcium-supplemented CAMHB

-

This compound solution at desired concentrations (e.g., 1x, 4x, 8x MIC)

-

Mid-logarithmic phase bacterial culture

-

Sterile saline for dilutions

-

Agar plates for colony counting

-

Shaking incubator (37°C)

Procedure:

-

Inoculum Preparation: Grow a bacterial culture in calcium-supplemented CAMHB to mid-logarithmic phase. Dilute the culture to a starting inoculum of approximately 5 x 105 to 5 x 106 CFU/mL.

-

Assay Setup: Prepare flasks or tubes containing calcium-supplemented CAMHB with the desired concentrations of this compound. Also, include a growth control flask without any antibiotic.

-

Inoculation: Inoculate each flask with the prepared bacterial suspension.

-

Incubation and Sampling: Incubate the flasks at 37°C with constant agitation. At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Colony Counting: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto appropriate agar plates.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Count the number of colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time to generate time-kill curves. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.[14]

Diagram: Time-Kill Assay Experimental Workflow

Caption: A step-by-step workflow for performing a time-kill assay.

Section 3: Biofilm Models

Bacterial biofilms are communities of microorganisms encased in a self-produced extracellular matrix, which can confer increased resistance to antibiotics. In vitro biofilm models are crucial for evaluating this compound's efficacy in this more clinically relevant growth state.

Data Presentation: this compound Efficacy Against Biofilms

| Organism | Model | This compound Concentration | Outcome | Reference(s) |

| Vancomycin-Resistant Enterococci | Biofilm Time-Kill | - | This compound combinations with beta-lactams showed synergistic activity. | [15] |

| S. aureus | CDC Biofilm Reactor | High-dose this compound | Not bactericidal alone; improved activity with clarithromycin. | [16] |

| MRSA | Catheter-associated biofilm model | 5, 10, 20 µg/mL | Concentration-dependent reduction in biofilm viability. | [17][18] |

Experimental Protocol: Static Biofilm Susceptibility Testing (Microtiter Plate Method)

Materials:

-

96-well flat-bottom microtiter plates (tissue culture treated)

-

Tryptic Soy Broth (TSB) supplemented with glucose (e.g., 1%)

-

This compound solution

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (33%)

-

Plate reader

Procedure:

-

Biofilm Formation:

-

Dispense an overnight culture of the test organism diluted in TSB with glucose into the wells of a microtiter plate.

-

Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

-

-

Biofilm Treatment:

-

Gently wash the wells with sterile saline to remove planktonic cells.

-

Add fresh calcium-supplemented medium containing various concentrations of this compound to the wells.

-

Incubate for another 24 hours at 37°C.

-

-

Quantification of Biofilm Viability (Colony Counting):

-

Wash the wells to remove non-adherent cells.

-

Add fresh broth and scrape the biofilm from the well surface.

-

Vortex or sonicate to disperse the biofilm.

-

Perform serial dilutions and plate for CFU counting.

-

-

Quantification of Biofilm Biomass (Crystal Violet Staining):

-

After washing, add crystal violet solution to each well and incubate at room temperature.

-

Wash away excess stain and allow the plate to dry.

-

Solubilize the bound stain with ethanol or acetic acid.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

-

Diagram: this compound's Proposed Mechanism of Action

Caption: The proposed calcium-dependent mechanism of action of this compound at the bacterial cell membrane.[1][2][4]

Section 4: In Vitro Pharmacodynamic Models

In vitro pharmacodynamic (IVPD) models, such as the one-compartment or two-compartment model, are sophisticated systems that simulate the pharmacokinetic profiles of antibiotics in the human body. These models allow for the evaluation of this compound's efficacy under dynamic concentration changes, mimicking clinical scenarios.

Data Presentation: Pharmacodynamic Parameters of this compound

| Parameter | Description | Importance for this compound | Reference(s) |

| AUC/MIC | Area under the concentration-time curve over 24 hours divided by the MIC. | A key predictor of this compound efficacy. | [19] |

| Cmax/MIC | Peak concentration divided by the MIC. | Also correlates with efficacy, reflecting concentration-dependent killing. | [19] |

Experimental Protocol: One-Compartment IVPD Model

Materials:

-

Central reservoir (e.g., spinner flask)

-

Peristaltic pumps

-

Fresh, sterile, calcium-supplemented growth medium

-

Waste reservoir

-

Magnetic stirrer

-

Bacterial culture

-

This compound solution

Procedure:

-

Model Setup: A central reservoir containing a starting bacterial inoculum in a known volume of medium is connected via tubing to a reservoir of fresh medium and a waste reservoir, controlled by peristaltic pumps.

-

Inoculation: Inoculate the central reservoir with the test organism to a desired starting density (e.g., 106 CFU/mL).

-

This compound Administration: A bolus dose of this compound is injected into the central reservoir to achieve the target peak concentration (Cmax).

-

Simulation of Half-life: The peristaltic pumps are calibrated to infuse fresh medium and remove medium from the central reservoir at a rate that simulates the desired half-life of this compound.

-

Sampling: At various time points over the simulation period (e.g., 24, 48, 96 hours), samples are aseptically removed from the central reservoir for bacterial quantification (CFU counting) and determination of this compound concentration.

-

Data Analysis: The change in bacterial density over time is plotted to assess the antibacterial effect. The achieved pharmacokinetic profile is verified by measuring this compound concentrations in the collected samples.

Diagram: One-Compartment In Vitro Pharmacodynamic Model

Caption: A schematic of a one-compartment in vitro pharmacodynamic model.

References

- 1. Mechanism of Action and Resistance to this compound in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro efficacy of this compound against clinical isolates of Methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In Vitro Activities of this compound, Vancomycin, Linezolid, and Quinupristin-Dalfopristin against Staphylococci and Enterococci, Including Vancomycin- Intermediate and -Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Efficacy of this compound versus Vancomycin in an Experimental Model of Foreign-Body and Systemic Infection Caused by Biofilm Producers and Methicillin-Resistant Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. This compound Activity against Staphylococcus aureus following Vancomycin Exposure in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Biofilm Time-Kill Curves to Assess the Bactericidal Activity of this compound Combinations against Biofilm-Producing Vancomycin-Resistant Enterococcus faecium and faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Activities of High-Dose this compound, Vancomycin, and Moxifloxacin Alone or in Combination with Clarithromycin or Rifampin in a Novel In Vitro Model of Staphylococcus aureus Biofilm - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impact of sarA on this compound Susceptibility of Staphylococcus aureus Biofilms In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. In Vivo Pharmacodynamic Activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Animal Models in Daptomycin Pharmacokinetic/Pharmacodynamic Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of various animal models in the pharmacokinetic/pharmacodynamic (PK/PD) evaluation of daptomycin. The information is intended to guide researchers in designing and executing robust preclinical studies to assess the efficacy and safety of this critical antibiotic.

Introduction to this compound PK/PD

This compound is a cyclic lipopeptide antibiotic with potent, concentration-dependent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Understanding the relationship between drug exposure (pharmacokinetics) and its antimicrobial effect (pharmacodynamics) is crucial for optimizing dosing regimens to maximize efficacy and minimize the development of resistance. Animal models are indispensable tools for these investigations, allowing for the determination of key PK/PD indices that correlate with successful treatment outcomes. The primary PK/PD indices for this compound are the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) and the maximum concentration to MIC ratio (Cmax/MIC).[1][2][3][4]

Key Animal Models for this compound PK/PD Studies

Several animal models have been instrumental in defining the PK/PD properties of this compound. The most extensively used is the neutropenic murine thigh infection model, which is considered the gold standard for evaluating the in vivo efficacy of antibiotics against specific pathogens. Other important models include rat models of skin and soft tissue infection, which are valuable for studying drug penetration and efficacy at the site of infection, and dog models, which are primarily used for safety and toxicology studies, particularly for assessing the risk of skeletal muscle toxicity.

Neutropenic Murine Thigh Infection Model

This model is ideal for studying the bactericidal activity of this compound against various Gram-positive pathogens in an immunocompromised host, allowing for the direct assessment of the drug's effect on bacterial killing.

Experimental Workflow:

Caption: Workflow for the neutropenic murine thigh infection model.

Detailed Protocol:

-

Animal Model: Specific pathogen-free female ICR/Swiss mice are commonly used.[1]

-

Induction of Neutropenia:

-

Bacterial Inoculation:

-

Prepare a logarithmic-phase culture of the test organism (e.g., S. aureus, E. faecalis, E. faecium).

-

Inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the posterior thigh muscles of each mouse.[6]

-

-

This compound Administration:

-

Pharmacokinetic Sampling and Analysis:

-

At various time points post-dosing, collect blood samples via cardiac puncture from subgroups of mice.[6]

-

Determine this compound concentrations in serum or plasma using a validated analytical method (e.g., HPLC or microbiological assay).[1][5]

-

Calculate key pharmacokinetic parameters such as Cmax, AUC, and half-life (t1/2).[1][6]

-

-

Pharmacodynamic Assessment:

-

At a predetermined time point (typically 24 hours after the initiation of therapy), euthanize the mice.

-

Aseptically remove the thigh muscles, homogenize them in a suitable buffer (e.g., saline).

-

Perform serial dilutions of the homogenate and plate on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.

-

Efficacy is determined by the reduction in bacterial load compared to untreated controls.

-

Quantitative Data Summary: Murine Thigh Model

| Parameter | Value | Organism(s) | Reference |

| Pharmacokinetics | |||

| Half-life (t1/2) | ~1.8 hours | S. aureus | [6][7][8] |

| Protein Binding | 90-92.5% | - | [6][7][8] |

| Pharmacodynamics (vs. S. aureus) | |||

| Stasis Dose (single IP dose) | 7.1 mg/kg | S. aureus | [6][7][8] |

| 50% Effective Dose (ED50) | 3.7 mg/kg | S. aureus | [6][7][8] |

| AUC/MIC for Bacteriostasis | 388 - 537 | S. aureus | [1] |

| Cmax/MIC for Bacteriostasis | 59 - 94 | S. aureus | [1] |

| Pharmacodynamics (vs. Enterococci) | |||

| fAUC/MIC for Stasis (E. faecalis) | 7.2 | E. faecalis | [9] |

| fAUC/MIC for 1-log10 CFU reduction (E. faecium) | 12.9 | E. faecium | [9] |

Rat Skin and Soft Tissue Infection (SSTI) Model

This model is particularly useful for evaluating the penetration of this compound into skin and underlying tissues and its efficacy in a localized infection.

Detailed Protocol:

-

Animal Model: Male Sprague-Dawley or Wistar rats are often used.

-

Induction of Infection (Burn Wound Model):

-

This compound Administration:

-

Initiate this compound treatment at a specified time post-infection (e.g., 24 hours).

-

Administer this compound intraperitoneally or subcutaneously at clinically relevant doses.

-

-

Pharmacokinetic Sampling and Analysis:

-

Collect blood samples at various time points after drug administration.[11][12]

-

Excise skin tissue samples from a non-infected site (for penetration studies) or from the infected area.[11][12]

-

Homogenize the tissue samples and extract this compound for concentration analysis.[11][12]

-

Determine this compound concentrations in plasma and tissue homogenates to calculate the degree of tissue penetration (e.g., AUCtissue/fAUCplasma ratio).[12]

-

-

Pharmacodynamic and Histological Assessment:

-

At the end of the treatment period, excise the infected wound tissue.

-

Determine the bacterial load (CFU/g of tissue) as described for the murine thigh model.

-

Perform histological analysis to assess wound healing parameters such as re-epithelialization, granulation tissue formation, and collagen deposition.[10]

-

Quantitative Data Summary: Rat SSTI Model

| Parameter | Value | Route of Administration | Reference |

| Pharmacokinetics (50 mg/kg dose) | Subcutaneous | [1][12] | |

| Half-life (t1/2) in plasma | 1.58 hours | [1][12] | |

| Cmax in plasma | 175.8 µg/mL | [1][12] | |

| AUC0–∞ in plasma | 811.8 µg × h/mL | [1][12] | |

| Cmax in skin tissue | 19.1 µg/mL | [1][12] | |

| AUC0–∞ in skin tissue | 113.9 µg × h/mL | [1][12] | |

| Protein Binding in rat serum | 89.3% | [12] | |

| Skin Tissue Penetration (AUCtissue/fAUCplasma) | 1.3 | [1][12] |

Dog Model for Safety and Skeletal Muscle Toxicity

Due to this compound's association with reversible skeletal muscle toxicity at high doses, the dog model is employed to investigate the safety profile and to identify dosing regimens that minimize this adverse effect.

Detailed Protocol:

-

Animal Model: Beagle dogs are a commonly used species.[3]

-

This compound Administration:

-

Administer this compound intravenously over a specified period (e.g., 30 minutes).

-

Compare different dosing regimens, such as once-daily (q24h) versus fractionated (e.g., q8h) administration of the same total daily dose, to assess the impact of dosing interval on muscle toxicity.[3]

-

-

Safety Monitoring:

-

Collect blood samples regularly to monitor serum creatine phosphokinase (CPK) levels, a key biomarker of muscle damage.[3]

-

Conduct regular clinical observations for any signs of muscle weakness or myopathy.

-

-

Pharmacokinetic Analysis:

-

Determine this compound plasma concentrations to calculate Cmax and AUC to correlate drug exposure with safety outcomes.[3]

-

-

Histopathological Examination:

-

At the end of the study, perform a necropsy and collect skeletal muscle tissue from various sites.

-

Conduct histopathological examination to identify any microscopic evidence of myopathy, such as muscle fiber degeneration/regeneration.[3]

-

Quantitative Data Summary: Dog Safety Model

| Dosing Regimen | Total Daily Dose | Cmax (µg/mL) | AUC0–24 (µg·h/mL) | Mean CPK (U/L) | Myopathy Incidence | Reference |

| 25 mg/kg q24h | 25 mg/kg | ~100 | ~650 | ~200 | Low | [3] |

| 75 mg/kg q24h | 75 mg/kg | ~330 | ~1850 | ~250 | Moderate | [3] |

| 25 mg/kg q8h | 75 mg/kg | ~140 | ~2530 | ~1000 | High | [3] |

Note: Cmax and AUC values are approximate, based on graphical data from the reference.

The key finding from these studies is that skeletal muscle effects are more closely related to the dosing interval than to Cmax or AUC, with once-daily dosing being safer.[3]

This compound's Mechanism of Action

This compound exerts its bactericidal effect through a unique, calcium-dependent mechanism that targets the bacterial cell membrane.

Caption: this compound's calcium-dependent mechanism of action.

The process begins with this compound binding to calcium ions, which induces a conformational change that facilitates the insertion of its lipophilic tail into the bacterial cytoplasmic membrane, particularly in regions rich in phosphatidylglycerol.[5][6][7] Following insertion, this compound molecules oligomerize to form a channel or pore.[6][9] This structure disrupts the membrane integrity, leading to a rapid efflux of intracellular potassium ions and subsequent depolarization of the membrane potential.[6] The loss of membrane potential inhibits the synthesis of essential macromolecules like DNA, RNA, and proteins, ultimately leading to bacterial cell death.[6]

References

- 1. Pharmacokinetics and skin-tissue penetration of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Once-Daily Dosing in Dogs Optimizes this compound Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Binding Studies Reveal Phospholipid Specificity and Its Role in the Calcium-Dependent Mechanism of Action of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. dovepress.com [dovepress.com]

- 12. Pharmacokinetics and skin-tissue penetration of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Daptomycin Susceptibility Testing in Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the susceptibility of clinical bacterial isolates to daptomycin. Accurate susceptibility testing is crucial for appropriate patient management and for monitoring the emergence of resistance. The methodologies outlined are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a cyclic lipopeptide antibiotic with potent bactericidal activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its mechanism of action is calcium-dependent, involving the disruption of the bacterial cell membrane potential.[1] This calcium dependency is a critical consideration for in vitro susceptibility testing, as the concentration of calcium ions in the test medium significantly impacts the drug's activity.[2][3] Therefore, supplementation of media with physiological concentrations of calcium is mandatory for accurate this compound susceptibility testing.

This document outlines the standardized protocols for three common methods of this compound susceptibility testing: Broth Microdilution, Disk Diffusion, and Gradient Diffusion (Etest).

Key Considerations for this compound Susceptibility Testing

-

Calcium Supplementation: The in vitro activity of this compound is highly dependent on the presence of calcium ions.[2][3] All test media must be supplemented to a final physiological concentration of 50 mg/L (50 µg/mL) of Ca²⁺.[1][2]

-

Quality Control: Regular testing of quality control (QC) strains is essential to ensure the accuracy and reproducibility of the results. Recommended QC strains include Staphylococcus aureus ATCC 29213 and Enterococcus faecalis ATCC 29212.[4]

-

Inoculum Preparation: The inoculum density must be standardized to a 0.5 McFarland turbidity standard to ensure reproducible results.[1][5]

Quantitative Data Summary

The following tables summarize the minimum inhibitory concentration (MIC) breakpoints for this compound as established by CLSI. It is important to consult the latest versions of the respective guidelines for the most current interpretive criteria.

Table 1: CLSI this compound MIC Breakpoints (µg/mL) [6][7][8]

| Organism | Susceptible (S) | Susceptible-Dose Dependent (SDD) | Intermediate (I) | Resistant (R) |

| Staphylococcus aureus | ≤1 | - | - | - |

| Enterococcus faecium | - | ≤4 | - | ≥8 |

| Enterococcus faecalis (and other Enterococcus spp.) | ≤2 | - | 4 | ≥8 |

Note: The SDD breakpoint for E. faecium is based on a higher dosage regimen of 8-12 mg/kg/day.[6][9]

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is considered the reference method for determining the MIC of this compound.

Workflow for Broth Microdilution

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Detailed Methodology:

-

Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) according to the manufacturer's instructions. Supplement the CAMHB with a sterile calcium chloride (CaCl₂) solution to achieve a final free calcium ion concentration of 50 mg/L.[1][2]

-

This compound Dilution: Prepare serial two-fold dilutions of this compound in the calcium-supplemented CAMHB in a microdilution plate. The concentration range should be appropriate to determine the MIC for the organism being tested (e.g., 0.06 to 64 µg/mL).

-

Inoculum Preparation: From a pure culture of the clinical isolate grown overnight on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Inoculation: Dilute the standardized inoculum in the supplemented CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

-

Incubation: Incubate the inoculated microdilution plates at 35°C ± 2°C for 16-20 hours in ambient air.[1]

-

Reading and Interpretation: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth. Interpret the MIC value according to the established breakpoints (see Table 1).

Disk Diffusion Method (Kirby-Bauer)

The disk diffusion method is a qualitative test that provides a categorical result (Susceptible, Intermediate, or Resistant).

Workflow for Disk Diffusion

References

- 1. Assessment of Two Commercial Susceptibility Test Methods for Determination of this compound MICs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. journals.asm.org [journals.asm.org]

- 4. academic.oup.com [academic.oup.com]

- 5. Liofilchem® this compound DAP, Antimicrobial Susceptibility Discs, 30 µg | LabMart Limited [labmartgh.com]

- 6. Development of this compound Susceptibility Breakpoints for Enterococcus faecium and Revision of the Breakpoints for Other Enterococcal Species by the Clinical and Laboratory Standards Institute - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. en.iacld.com [en.iacld.com]

- 8. A Current Perspective on this compound for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

Application Notes and Protocols: Daptomycin Combination Therapy with Beta-Lactams for Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the scientific rationale and experimental data supporting the use of daptomycin in combination with beta-lactam antibiotics for the treatment of infections caused by Methicillin-Resistant Staphylococcus aureus (MRSA). Detailed protocols for key in vitro experiments are included to facilitate further research and development in this area.

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of healthcare-associated and community-onset infections, presenting a significant therapeutic challenge.[1][2] this compound, a cyclic lipopeptide antibiotic, is a key agent for treating serious MRSA infections, including bacteremia and endocarditis.[3][4] However, the emergence of this compound non-susceptible (DAP-NS) strains during therapy is a growing concern.[5]

A promising strategy to enhance this compound's efficacy and prevent resistance is its combination with beta-lactam antibiotics.[1][6][7] This approach is based on the "seesaw effect," where increased resistance to this compound is often accompanied by increased susceptibility to beta-lactams.[1][6][7] In vitro and in vivo studies, along with clinical observations, have demonstrated a synergistic interaction between these two classes of antibiotics against MRSA.[6][8][9][10]

Mechanism of Synergistic Action

The synergistic effect of this compound and beta-lactams against MRSA is multifactorial. The primary proposed mechanism involves the alteration of the bacterial cell surface charge by beta-lactams, which facilitates this compound binding and subsequent bactericidal activity.[1][6] Beta-lactams, even at sub-inhibitory concentrations, can reduce the net positive surface charge of MRSA, counteracting the electrostatic repulsion that can hinder the binding of the anionic this compound molecule.[1][6] This enhanced binding leads to more effective membrane depolarization and bacterial cell death.[4] Additionally, beta-lactams may potentiate the host's innate immune response against MRSA.[8][11][12]

Quantitative Data Summary

The following tables summarize in vitro susceptibility and synergy testing data from various studies.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound and Beta-Lactams against MRSA

| Antibiotic | MRSA Strain Type | MIC Range (μg/mL) | Reference |

| This compound | This compound-Susceptible | 0.5 - 1 | [13][14] |

| This compound | This compound-Non-Susceptible | 2 - 4 | [5][13][15] |

| Oxacillin | Heterogeneous this compound-Resistant | Varies | [1][6] |

| Nafcillin | Vancomycin-Intermediate S. aureus (VISA) | Varies | [13][14] |

| Ceftaroline | This compound-Non-Susceptible | 1.5 | [15] |

Table 2: Synergy Testing of this compound and Beta-Lactam Combinations against MRSA

| This compound Combination | Method | Synergy Rate (%) | FIC Index Range | Reference |

| + Nafcillin | Time-Kill | 55 | - | [14] |

| + Oxacillin | Checkerboard | 11 (synergy), 2 (additive) | ≤0.5 (synergy) | [3] |

| + Ampicillin-sulbactam | Etest | >70 | - | [16] |

| + Piperacillin-tazobactam | Etest | >70 | - | [16] |

| + Ticarcillin-clavulanate | Etest | >70 | - | [16] |

| + Ceftaroline | Checkerboard, Time-Kill | Synergistic & Bactericidal | - | [15] |

FIC Index: Fractional Inhibitory Concentration Index. Synergy is typically defined as an FIC index of ≤0.5.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Protocol 1: Checkerboard Synergy Assay

This protocol determines the synergistic activity of two antimicrobial agents in combination.

Materials:

-

MRSA isolate

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

96-well microtiter plates

-

This compound and beta-lactam antibiotic powders

-

Sterile diluents

-

Spectrophotometer

-

Incubator (35-37°C)

Procedure:

-

Prepare Inoculum: Culture the MRSA isolate on an appropriate agar plate overnight. Suspend colonies in sterile saline or MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.[17]

-

Prepare Antibiotic Dilutions: Prepare stock solutions of this compound and the beta-lactam antibiotic. In a 96-well plate, perform serial two-fold dilutions of this compound horizontally and the beta-lactam vertically in MHB.[17][18]

-

Inoculation: Inoculate each well of the checkerboard plate with 100 µL of the final bacterial inoculum.[17]

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours.

-

Reading Results: Determine the Minimum Inhibitory Concentration (MIC) for each antibiotic alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Calculate FIC Index: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of this compound + FIC of Beta-lactam Where:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Beta-lactam = (MIC of Beta-lactam in combination) / (MIC of Beta-lactam alone)[17]

-

-

Interpretation:

-

Synergy: FIC index ≤ 0.5

-

Additive/Indifference: 0.5 < FIC index ≤ 4.0

-

Antagonism: FIC index > 4.0

-

Protocol 2: Time-Kill Assay

This protocol assesses the bactericidal activity of antimicrobial agents over time.

Materials:

-

MRSA isolate

-

Mueller-Hinton Broth (MHB), cation-adjusted

-

This compound and beta-lactam antibiotics

-

Sterile culture tubes or flasks

-

Incubator with shaking capabilities (35-37°C)

-

Apparatus for colony counting (e.g., agar plates, automated counter)

Procedure:

-

Prepare Inoculum: Prepare a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in MHB.

-

Set Up Test Conditions: Prepare tubes or flasks containing:

-

Growth control (no antibiotic)

-

This compound alone (at a specified concentration, e.g., 0.5x MIC)

-

Beta-lactam alone (at a specified concentration, e.g., 0.5x MIC)

-

This compound and beta-lactam in combination (at the same specified concentrations)

-

-

Incubation and Sampling: Incubate all tubes at 35-37°C with shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each tube.

-

Quantify Viable Bacteria: Perform serial dilutions of the collected aliquots and plate them onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

-

Interpretation:

-

Synergy: A ≥2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

-

Bactericidal activity: A ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Clinical Implications and Future Directions

The combination of this compound and a beta-lactam has shown promise in treating persistent MRSA bacteremia and other serious infections.[8][9][10][19] Clinical studies have suggested that this combination therapy can lead to improved clinical outcomes, including reduced duration of bacteremia and lower rates of clinical failure.[9][20][21] However, some clinical trials have not demonstrated a clear benefit, highlighting the need for further well-designed, prospective studies to define the optimal patient populations, beta-lactam partner, and dosing regimens.[22][23]

Future research should focus on:

-

Elucidating the precise molecular mechanisms of synergy.

-

Investigating the impact of this combination on biofilm-associated MRSA infections.

-

Conducting large-scale randomized controlled trials to establish definitive clinical guidelines.

Conclusion

The combination of this compound and beta-lactam antibiotics represents a valuable therapeutic strategy against challenging MRSA infections. The synergistic interaction, primarily mediated by alterations in bacterial surface charge, enhances this compound's bactericidal activity and may help prevent the emergence of resistance. The provided protocols offer a framework for researchers to further explore and validate this promising combination therapy.

References

- 1. β-Lactams increase the antibacterial activity of this compound against clinical methicillin-resistant Staphylococcus aureus strains and prevent selection of this compound-resistant derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methicillin-resistant Staphylococcus aureus - Wikipedia [en.wikipedia.org]

- 3. A study on combination of this compound with selected antimicrobial agents: in vitro synergistic effect of MIC value of 1 mg/L against MRSA strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. journals.asm.org [journals.asm.org]

- 6. β-Lactams Increase the Antibacterial Activity of this compound against Clinical Methicillin-Resistant Staphylococcus aureus Strains and Prevent Selection of this compound-Resistant Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nafcillin Enhances Innate Immune-Mediated Killing of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound Plus β-Lactam Combination Therapy for Methicillin-resistant Staphylococcus aureus Bloodstream Infections: A Retrospective, Comparative Cohort Study [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. "Nafcillin Enhances Innate Immune-Mediated Killing of Methicillin-Resis" by George Sakoulas, Cheryl Y. Okumura et al. [touroscholar.touro.edu]

- 12. This compound in combination with other antibiotics for the treatment of complicated methicillin-resistant Staphylococcus aureus bacteremia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. academic.oup.com [academic.oup.com]

- 16. In vitro activity of this compound alone and in combination with various antimicrobials against Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 18. biorxiv.org [biorxiv.org]

- 19. This compound and combination this compound-ceftaroline as salvage therapy for persistent methicillin-resistant Staphylococcus aureus bacteremia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. Adjuvant β-Lactam Therapy Combined with Vancomycin or this compound for Methicillin-Resistant Staphylococcus aureus Bacteremia: a Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. jwatch.org [jwatch.org]

- 23. This compound | Johns Hopkins ABX Guide [hopkinsguides.com]

Methods for purifying and quantifying daptomycin from cultures

Application Notes and Protocols for the Isolation and Measurement of a Powerful Antibiotic

For researchers and drug development professionals working with the potent lipopeptide antibiotic daptomycin, accurate and efficient methods for its purification from complex culture broths and subsequent quantification are paramount. This document provides detailed application notes and experimental protocols for the most common and effective techniques employed in the isolation and analysis of this compound, ensuring high purity and reliable measurement for research and development applications.

I. Purification of this compound from Culture Broth

This compound is produced by the fermentation of Streptomyces roseosporus. The initial fermentation product is a complex mixture containing the desired antibiotic, as well as host cells, residual culture media, and other metabolites.[1] A multi-step purification strategy is therefore essential to isolate this compound to a high degree of purity.[2][3]

A common purification workflow involves initial clarification of the fermentation broth followed by a series of chromatographic steps. Tangential flow filtration, utilizing ceramic membranes, can be employed for initial clarification and subsequent nanofiltration for concentration.[1] Chromatographic techniques, including ion exchange, hydrophobic interaction, and the use of macroporous resins or nanoscale polymer particles, are then used to achieve high purity.[3][4][5][6]

Workflow for this compound Purification

Caption: A generalized workflow for the purification of this compound from fermentation broth.

Experimental Protocols for this compound Purification

Protocol 1: Purification using Sequential Chromatography [3][7]

This protocol describes a three-step chromatographic process to achieve high-purity this compound.

-

Anion Exchange Chromatography (Capture Step):

-

Resin: A strong anion exchange resin.

-

Equilibration Buffer: Prepare a buffer at a pH where this compound is negatively charged (e.g., pH 6.0-7.5).

-

Loading: Load the clarified fermentation broth onto the equilibrated column.

-

Wash: Wash the column with the equilibration buffer to remove unbound impurities.

-

Elution: Elute the bound this compound using a salt gradient (e.g., 0-1 M NaCl) or a pH gradient.

-

-

Hydrophobic Interaction Chromatography (Intermediate Purification):

-

Resin: A hydrophobic interaction chromatography resin (e.g., HP-20ss).[7]

-

Sample Preparation: Adjust the pH of the this compound-containing fraction from the previous step to 2.5-5.0 to induce micelle formation.[7]

-

Equilibration Buffer: Use a high salt buffer to promote hydrophobic interactions.

-

Loading: Load the pH-adjusted sample onto the equilibrated column.

-

Elution: Elute this compound by decreasing the salt concentration. A pH shift to 6.0-7.5 can be used to dissociate the micelles and elute this compound monomers.[7] An organic modifier, such as isopropanol (30-40%), can also be included in the elution buffer.[7]

-

-

Anion Exchange Chromatography (Polishing Step):

-

Resin: A high-resolution anion exchange resin.

-

Sample Preparation: Exchange the buffer of the semi-purified this compound to the equilibration buffer.

-

Equilibration and Elution: Perform the chromatography under conditions similar to the initial capture step, but with a shallower gradient to achieve fine separation of remaining impurities.

-

Protocol 2: Purification using Macroporous Resin [5]

This protocol utilizes a macroporous resin for the separation and purification of this compound.

-

Resin Selection: Select a suitable macroporous resin (e.g., HZ818).[5]

-

Adsorption:

-

Pass the clarified fermentation broth through a column packed with the equilibrated resin.

-

Monitor the flow-through for this compound to determine the dynamic saturated adsorption capacity.[5]

-

-

Desorption:

-

Wash the column with water to remove unbound impurities.

-

Elute the adsorbed this compound using an organic solvent, such as 75% ethanol.[5]

-

-

Further Purification: The eluate can be further purified by crystallization or another chromatographic step if necessary.

II. Quantification of this compound

Accurate quantification of this compound is crucial for monitoring fermentation progress, assessing purification efficiency, and for in vitro and in vivo studies. High-Performance Liquid Chromatography (HPLC) and microbiological assays are the most widely used methods.

High-Performance Liquid Chromatography (HPLC)

HPLC offers high specificity, accuracy, and reproducibility for this compound quantification. Both UV and mass spectrometry (MS) detection can be employed.

Workflow for HPLC Quantification of this compound